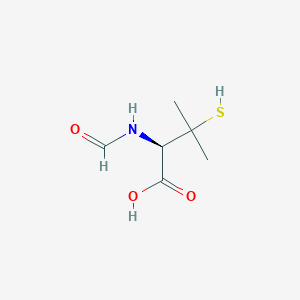

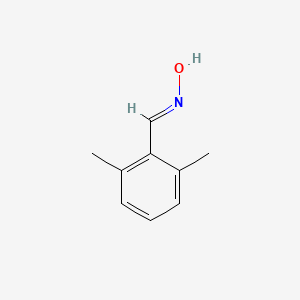

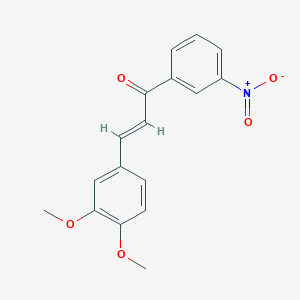

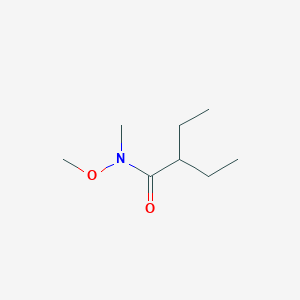

![molecular formula C14H30ClNO2Si B3106429 3-[chloro(dimethyl)silyl]propyl N-octylcarbamate CAS No. 158773-45-6](/img/structure/B3106429.png)

3-[chloro(dimethyl)silyl]propyl N-octylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Octylcarbamic acid 3-(chlorodimethylsilyl)propyl ester” is a type of ester. Esters are a group of compounds best known for their interesting odors and are commonly used in fragrances and flavorings .

Synthesis Analysis

Esters are typically formed by the condensation of a carboxylic acid and an alcohol in a reaction known as esterification . The reaction is catalyzed by an acid .Molecular Structure Analysis

The molecular structure of esters involves a carbonyl center, which consists of a carbon atom bonded to an oxygen atom by a double bond, and includes an alkyl group and an -OR (alkoxy) group .Chemical Reactions Analysis

Esters can undergo a number of different reactions, including hydrolysis, reduction, and the Claisen condensation . Hydrolysis, in particular, is a common reaction for esters, and it results in the breaking of the ester bond to form an alcohol and a carboxylic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of esters depend on their molecular structure. They are often volatile, contributing to their characteristic odors. They have higher boiling points than similar-sized hydrocarbons, but lower than similar-sized alcohols or carboxylic acids .Applications De Recherche Scientifique

Toxicology of Related Compounds

Studies on gallates, including propyl, octyl, and dodecyl esters of gallic acid, provide insights into general toxicity, reproduction, teratogenicity, mutagenicity, and carcinogenicity. These compounds have been studied for their antioxidant properties and safety as food additives. The biokinetics of different esters indicate varying degrees of absorption and hydrolysis, affecting their toxicity profiles (van der Heijden, Janssen, & Strik, 1986).

Medicinal Chemistry Applications

Cinnamic acid derivatives, including esters, amides, and related compounds, have shown promise in anticancer research. These compounds have been explored for their synthesis and biological evaluation, highlighting their potential as antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Biotechnological Production Routes

Biotechnological routes based on lactic acid production from biomass discuss the production of various chemicals, including esters from lactic acid via chemical and biotechnological routes. This illustrates the potential for using organic acids and their esters in green chemistry applications (Gao, Ma, & Xu, 2011).

Analytical Chemistry and Food Safety

The analysis of fatty acid esters, such as 3-monochloropropane-1,2-diol (3-MCPD) esters, in food and biological samples demonstrates the importance of esters in food safety and analytical chemistry. These studies focus on detection methods, exposure biomarkers, and the occurrence of esters in foods, emphasizing the need for understanding the chemistry and toxicology of esters in various applications (Gao, Li, Huang, & Yu, 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-[chloro(dimethyl)silyl]propyl N-octylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30ClNO2Si/c1-4-5-6-7-8-9-11-16-14(17)18-12-10-13-19(2,3)15/h4-13H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYCPHIUAUEIPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)OCCC[Si](C)(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30ClNO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

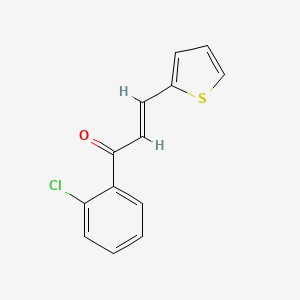

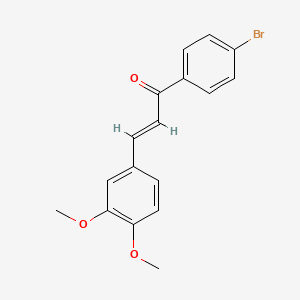

![[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol](/img/structure/B3106349.png)